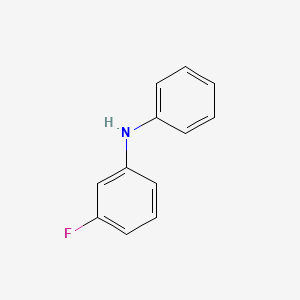







|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].Br[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[F:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH:5][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3,5.6.7.8.9,^1:33,34,35,36,37,51,52,53,54,55|
|


|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(N)C=CC1
|
|
Name
|
|
|
Quantity
|
73 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
130 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
|
Name
|
|
|
Quantity
|
1.3 L
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
dichloro[1,1′-bis(diphenylphosphino)-ferrocene]palladium(II) dichloromethane adduct
|
|
Quantity
|
15 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
105 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
In a 3 liter, three-neck flask equipped with mechanical stirring
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then cooled to 80° C.
|
|
Type
|
CUSTOM
|
|
Details
|
quenched
|
|
Type
|
ADDITION
|
|
Details
|
by gradually pouring the reaction mixture into ice water (1 L)
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was removed
|
|
Type
|
EXTRACTION
|
|
Details
|
was then extracted with an additional volume of toluene (300 mL)
|
|
Type
|
WASH
|
|
Details
|
rinsed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
WASH
|
|
Details
|
eluting with toluene
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(NC2=CC=CC=C2)C=CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 86 g | |
| YIELD: CALCULATEDPERCENTYIELD | 0.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |